N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide
Description
N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-C(=O)-C(=O)-N) core. The molecule features a phenyl group attached to one nitrogen atom and a 3-(2-phenyl-1H-imidazol-1-yl)propyl chain linked to the other nitrogen.
Properties
IUPAC Name |
N'-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(20(26)23-17-10-5-2-6-11-17)22-12-7-14-24-15-13-21-18(24)16-8-3-1-4-9-16/h1-6,8-11,13,15H,7,12,14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIPVLHQQYGWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide typically involves the formation of the imidazole ring followed by the introduction of the oxalamide group. Common synthetic routes for imidazole derivatives include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
Marckwald synthesis: This method involves the reaction of alpha-halo ketones with ammonia or primary amines.
Industrial Production Methods
Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and efficiency. Nickel-catalyzed cyclization of amido-nitriles is one such method, which allows for the inclusion of various functional groups .
Chemical Reactions Analysis
Types of Reactions
N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to imidazolines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can produce imidazolines .
Scientific Research Applications
N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide and related compounds:
Structural and Functional Insights
Core Oxalamide vs. Phthalimide :
Unlike 3-chloro-N-phenyl-phthalimide (a phthalimide derivative), the target compound lacks the cyclic imide structure but retains the oxalamide backbone. Phthalimides are preferred in polymer synthesis due to their thermal stability, while oxalamides may offer greater flexibility for functionalization .- Pharmacological Potential: The piperazine-pyrazole oxalamide derivative (compound 10 in ) demonstrates how substituent choice (e.g., dichlorophenyl) can target specific receptors (e.g., serotonin or dopamine receptors). The target compound’s imidazole group may similarly interact with enzymes or receptors, though empirical studies are needed.
Biological Activity
N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound has a complex structure characterized by an imidazole ring, which is known for its biological relevance. The molecular formula is , with a molecular weight of 368.5 g/mol. Its structural features allow for interactions with various biological targets, making it a candidate for multiple therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole moiety can modulate the activity of enzymes involved in metabolic pathways, potentially leading to effects such as:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, with studies indicating efficacy against various bacterial strains.
- Anti-inflammatory Properties : Its interaction with inflammatory pathways suggests potential use in treating inflammatory diseases.
- Anticancer Effects : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the compound's effectiveness against specific targets:
| Study | Target | Findings |
|---|---|---|
| Study 1 | α-glucosidase | The compound exhibited moderate inhibition, suggesting potential as an anti-diabetic agent. |
| Study 2 | Cancer Cell Lines | Cytotoxicity was observed in several cancer cell lines, indicating possible anticancer properties. |
| Study 3 | Bacterial Strains | Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. |
Case Studies
A notable case study involved the evaluation of this compound in a model of diabetes. The compound was administered to diabetic mice, resulting in a significant reduction in blood glucose levels compared to control groups. This effect was attributed to the inhibition of α-glucosidase, which plays a crucial role in carbohydrate metabolism.
Comparative Analysis
When compared to similar compounds, this compound exhibits unique properties due to its specific structural features. For instance:
| Compound | Activity | Remarks |
|---|---|---|
| Clemizole | Antihistaminic | Primarily used for allergy treatment. |
| Etonitazene | Analgesic | Effective for pain relief but with high abuse potential. |
| Metronidazole | Antibacterial | Commonly used for infections but limited by resistance issues. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
